molecular formula C23H32ClNO3 B13738036 Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 3142-05-0

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B13738036
CAS No.: 3142-05-0
M. Wt: 406.0 g/mol
InChI Key: UIXYZMPNPIINNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with the molecular formula C23H31NO3.ClH and a molecular weight of 406.01 g/mol . This compound is characterized by its unique structure, which includes a diphenylacetate core and a dimethylaminoethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is used in several scientific research fields:

Mechanism of Action

The mechanism of action of acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, 2,2-diphenyl-2-(2-methylbutoxy)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to its combination of ester, amine, and diphenyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

3142-05-0

Molecular Formula

C23H32ClNO3

Molecular Weight

406.0 g/mol

IUPAC Name

dimethyl-[2-[2-(2-methylbutoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C23H31NO3.ClH/c1-5-19(2)18-27-23(20-12-8-6-9-13-20,21-14-10-7-11-15-21)22(25)26-17-16-24(3)4;/h6-15,19H,5,16-18H2,1-4H3;1H

InChI Key

UIXYZMPNPIINNC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC[NH+](C)C.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.